4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline
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Overview
Description
4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitro group and the benzo[d][1,3]dioxin moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzo[d][1,3]dioxin moiety: This can be achieved by reacting salicylic acid with acetylenic esters in the presence of a catalyst such as CuI and NaHCO3 in acetonitrile.
Introduction of the nitro group: The nitro group can be introduced through nitration reactions using nitric acid and sulfuric acid.
Formation of the quinazoline core: This involves the cyclization of appropriate precursors under specific conditions.
Thioether formation:
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions activated by the nitro group.
Cyclization: The benzo[d][1,3]dioxin moiety can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, particularly in cancer treatment.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline involves its interaction with specific molecular targets. It acts as a kinase inhibitor, interfering with the signaling pathways that regulate cell proliferation and survival. The nitro group and the benzo[d][1,3]dioxin moiety play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as afatinib, osimertinib, and gefitinib. These compounds also act as kinase inhibitors but differ in their specific targets and efficacy. 4-(((6-Nitro-4H-benzo[d][1,3]dioxin-8-yl)methyl)thio)quinazoline is unique due to the presence of the benzo[d][1,3]dioxin moiety, which imparts distinct chemical properties and biological activity .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and development in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C17H13N3O4S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]quinazoline |
InChI |
InChI=1S/C17H13N3O4S/c21-20(22)13-5-11-7-23-10-24-16(11)12(6-13)8-25-17-14-3-1-2-4-15(14)18-9-19-17/h1-6,9H,7-8,10H2 |
InChI Key |
SNFFFKOOETTYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])CSC3=NC=NC4=CC=CC=C43)OCO1 |
Origin of Product |
United States |
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